molecular formula C12H16O2 B1395123 4-Ethoxy-3-propylbenzaldehyde CAS No. 883540-86-1

4-Ethoxy-3-propylbenzaldehyde

Cat. No.: B1395123
CAS No.: 883540-86-1
M. Wt: 192.25 g/mol
InChI Key: JPEWVCYUMGOLFI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-propylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-propylbenzaldehyde typically involves the ethylation of 3-propylbenzaldehyde. One common method is the Friedel-Crafts alkylation, where ethyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-propylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-ethoxy-3-propylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Ethoxy-3-propylbenzoic acid.

    Reduction: 4-Ethoxy-3-propylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-propylbenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-propylbenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The ethoxy and propyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its bioavailability and activity .

Comparison with Similar Compounds

    4-Ethoxybenzaldehyde: Lacks the propyl group, making it less lipophilic.

    3-Propylbenzaldehyde: Lacks the ethoxy group, affecting its reactivity and applications.

    4-Propylbenzaldehyde: Similar structure but without the ethoxy group, leading to different chemical properties

Uniqueness: 4-Ethoxy-3-propylbenzaldehyde’s combination of ethoxy and propyl groups provides a unique balance of reactivity and lipophilicity, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

4-ethoxy-3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWVCYUMGOLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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